meso-Cystine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

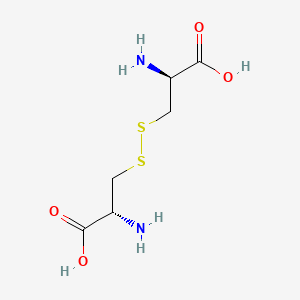

meso-Cystine is a naturally occurring amino acid derivative formed by the oxidation of two cysteine molecules. It contains a disulfide bond, which plays a crucial role in the stabilization of protein structures. This compound is found in various biological systems and is essential for maintaining the structural integrity of proteins and enzymes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: meso-Cystine can be synthesized through the oxidation of cysteine using various oxidizing agents such as hydrogen peroxide, performic acid, or iodine. The reaction typically involves dissolving cysteine in an aqueous solution, followed by the addition of the oxidizing agent under controlled conditions to form this compound.

Industrial Production Methods: In industrial settings, this compound is produced through microbial fermentation processes. Specific strains of bacteria or yeast are engineered to overproduce cysteine, which is then oxidized to form this compound. The fermentation broth is subsequently purified to isolate the desired compound.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form cysteic acid.

Reduction: The disulfide bond in this compound can be reduced back to cysteine using reducing agents such as dithiothreitol or β-mercaptoethanol.

Substitution: this compound can participate in substitution reactions where the disulfide bond is cleaved and replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, performic acid, iodine.

Reduction: Dithiothreitol, β-mercaptoethanol.

Substitution: Various nucleophiles can be used to cleave the disulfide bond.

Major Products Formed:

Oxidation: Cysteic acid.

Reduction: Cysteine.

Substitution: Various substituted cysteine derivatives.

Applications De Recherche Scientifique

meso-Cystine has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and proteins.

Biology: Plays a role in protein folding and stabilization, making it essential for studying protein structure and function.

Medicine: Investigated for its potential therapeutic applications, including antioxidant properties and its role in redox signaling.

Industry: Used in the production of hair care products and as a food additive to improve the nutritional content of food products.

Mécanisme D'action

meso-Cystine exerts its effects primarily through the formation and cleavage of disulfide bonds. These bonds are crucial for maintaining the three-dimensional structure of proteins. In redox signaling, this compound can act as an antioxidant by participating in redox reactions, thereby protecting cells from oxidative damage. The disulfide bond in this compound can be reduced to cysteine, which is involved in various metabolic pathways.

Comparaison Avec Des Composés Similaires

Cysteine: The reduced form of meso-Cystine, containing a thiol group instead of a disulfide bond.

Cystine: The oxidized form of two cysteine molecules, similar to this compound but with different stereochemistry.

Glutathione: A tripeptide containing cysteine, which plays a crucial role in cellular redox balance.

Uniqueness of this compound: this compound is unique due to its specific stereochemistry and the presence of a disulfide bond, which is essential for the stabilization of protein structures. Its ability to undergo redox reactions makes it a valuable compound in various biological and chemical processes.

Activité Biologique

Introduction

meso-Cystine is a naturally occurring amino acid compound formed by two cysteine molecules linked by a disulfide bond. It plays a crucial role in various biological processes, particularly in redox reactions, cellular signaling, and as a precursor for the synthesis of proteins. This article delves into the biological activity of this compound, highlighting its metabolic roles, implications in disease states, and potential therapeutic applications.

Role in Cellular Redox Balance

This compound is integral to maintaining the redox balance within cells. It can be reduced to cysteine, which is a vital precursor for glutathione (GSH) synthesis, a major antioxidant in the body. The regulation of cystine transporters has been shown to influence the pentose phosphate pathway (PPP), which is essential for generating NADPH, a cofactor required for anabolic reactions and antioxidant defense mechanisms .

Impact on Cancer Metabolism

Research indicates that this compound plays a dual role in cancer metabolism. On one hand, it supports tumor growth by contributing to the redox environment; on the other hand, its depletion can induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation . In studies involving renal cancer cells, the removal of cystine from culture media reversed redox defects and prevented cell death under glucose starvation conditions .

Discrimination of Malignant Mesothelioma Cells

A study focused on malignant pleural mesothelioma (MPM) highlighted the significance of amino acids, including this compound, in distinguishing between different cell lines. Using linear discriminant analysis on amino acid levels, researchers identified this compound as a significant variable that could differentiate malignant from non-malignant cells with high sensitivity and specificity .

Therapeutic Implications in Cystinuria

Cystinuria is a genetic disorder characterized by excessive cystine excretion leading to kidney stone formation. Recent advances have explored the use of L-Cystine dimethylester (CDME) as an effective inhibitor of cystine crystal growth in vitro and in vivo. This approach highlights the therapeutic potential of manipulating this compound levels to manage cystinuria effectively .

Table 1: Biological Activities and Applications of this compound

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Antioxidant Defense | Precursor for GSH synthesis | Protects against oxidative stress |

| Cancer Cell Metabolism | Supports redox balance; induces ferroptosis | Potential target for cancer therapy |

| Renal Stone Formation | High levels lead to crystal formation | Focus for therapeutic interventions in cystinuria |

| Cell Signaling | Involvement in various signaling pathways | Modulates cellular responses |

Table 2: Case Study Summary on Cystinuria Treatments

| Study | Intervention | Outcome |

|---|---|---|

| Cystinuria Treatment with CDME | Inhibition of crystal growth | Significant reduction in stone formation |

| Amino Acid Discrimination Model | Use of amino acids including this compound | Effective identification of malignant cells |

Propriétés

Numéro CAS |

6020-39-9 |

|---|---|

Formule moléculaire |

C6H12N2O4S2 |

Poids moléculaire |

240.3 g/mol |

Nom IUPAC |

(2S)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid |

InChI |

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+ |

Clé InChI |

LEVWYRKDKASIDU-ZXZARUISSA-N |

SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N |

SMILES isomérique |

C([C@H](C(=O)O)N)SSC[C@@H](C(=O)O)N |

SMILES canonique |

C(C(C(=O)O)N)SSCC(C(=O)O)N |

Key on ui other cas no. |

56-89-3 6020-39-9 |

Description physique |

DryPowde |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.